molecular formula C18H22N4O B5426424 2,9-diazaspiro[4.5]decan-2-yl-[4-(1H-pyrazol-5-yl)phenyl]methanone

2,9-diazaspiro[4.5]decan-2-yl-[4-(1H-pyrazol-5-yl)phenyl]methanone

Cat. No.: B5426424
M. Wt: 310.4 g/mol
InChI Key: KQMYWWDHGAAWFD-UHFFFAOYSA-N
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Description

2,9-diazaspiro[45]decan-2-yl-[4-(1H-pyrazol-5-yl)phenyl]methanone is a complex organic compound featuring a spirocyclic structure

Preparation Methods

The synthesis of 2,9-diazaspiro[4.5]decan-2-yl-[4-(1H-pyrazol-5-yl)phenyl]methanone typically involves multiple steps, starting with the formation of the spirocyclic core. Common synthetic routes include:

    Cyclization Reactions: Formation of the spirocyclic core through cyclization reactions involving appropriate precursors.

    Functional Group Transformations: Introduction of the pyrazolyl and phenyl groups through functional group transformations.

    Purification: Purification of the final product using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

2,9-diazaspiro[4.5]decan-2-yl-[4-(1H-pyrazol-5-yl)phenyl]methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the pyrazolyl and phenyl groups, using reagents like halogens or nucleophiles.

Scientific Research Applications

This compound has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features.

    Biological Studies: The compound is used in biological studies to understand its interactions with various biological targets.

    Industrial Applications: It may have applications in the development of new materials or as a precursor in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 2,9-diazaspiro[4.5]decan-2-yl-[4-(1H-pyrazol-5-yl)phenyl]methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are subject to ongoing research.

Comparison with Similar Compounds

2,9-diazaspiro[4.5]decan-2-yl-[4-(1H-pyrazol-5-yl)phenyl]methanone can be compared with other spirocyclic compounds such as:

    2,7-diazaspiro[4.5]decan-1-one: Another spirocyclic compound with different functional groups.

    2,8-diazaspiro[4.5]decan-1-one: Similar spirocyclic structure but with variations in the substituents.

    9-ethyl-2,9-diazaspiro[4.5]decan-2-yl-(1H-indol-5-yl)methanone: A related compound with an indole group instead of a pyrazolyl group.

These comparisons highlight the unique structural and functional properties of this compound, making it a valuable compound for further research and development.

Properties

IUPAC Name

2,9-diazaspiro[4.5]decan-2-yl-[4-(1H-pyrazol-5-yl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O/c23-17(22-11-8-18(13-22)7-1-9-19-12-18)15-4-2-14(3-5-15)16-6-10-20-21-16/h2-6,10,19H,1,7-9,11-13H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQMYWWDHGAAWFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCN(C2)C(=O)C3=CC=C(C=C3)C4=CC=NN4)CNC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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